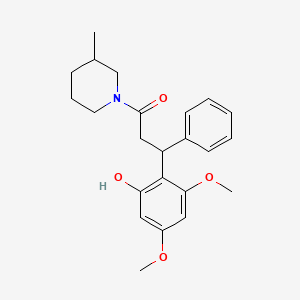
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic core: Starting with a substituted benzene derivative, such as 2-hydroxy-4,6-dimethoxybenzene, which undergoes electrophilic substitution reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Formation of the propanone linkage: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Medicine
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(piperidin-1-yl)-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.
3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-butan-1-one: Has an additional carbon in the propanone linkage.
Uniqueness
The presence of the 3-methyl-piperidin-1-yl group and the specific substitution pattern on the aromatic rings make 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H29NO4 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO4/c1-16-8-7-11-24(15-16)22(26)14-19(17-9-5-4-6-10-17)23-20(25)12-18(27-2)13-21(23)28-3/h4-6,9-10,12-13,16,19,25H,7-8,11,14-15H2,1-3H3 |
Clé InChI |
OPRCOTADQGJAND-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=C(C=C3OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


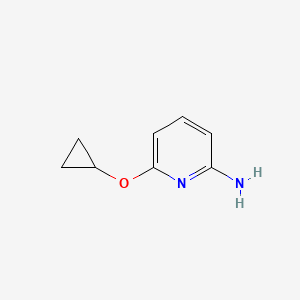
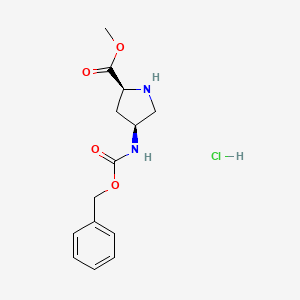
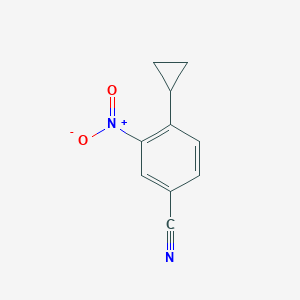
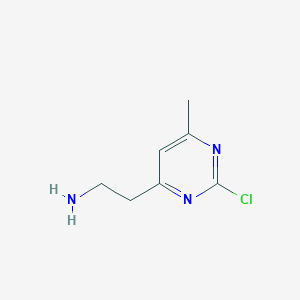
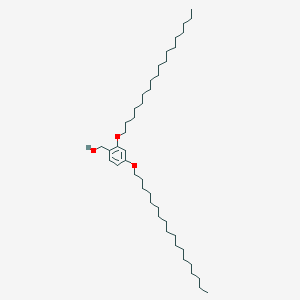
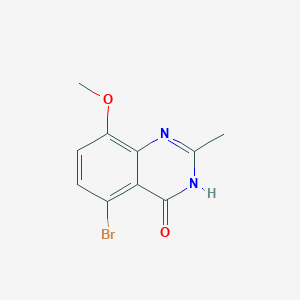

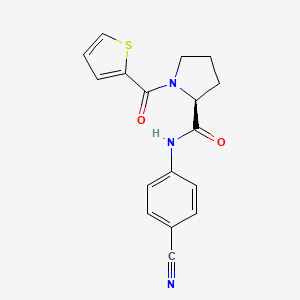


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
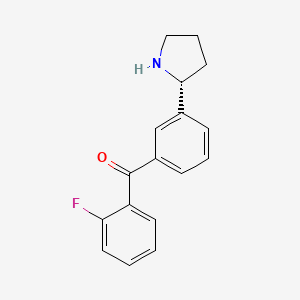
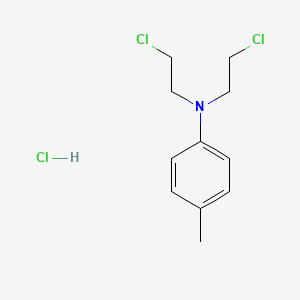
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
